Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-

Antibacterial Prodrug Activation Cysteine Synthase A

Researchers seeking a structurally minimal 1,2,4-triazole-5-thione scaffold for systematic SAR exploration often encounter only bulky, pre-functionalized analogs that confound baseline assessment. CAS 71521-92-1 (MW 172.21 Da) solves this by delivering the essential N4-methyl, C5-thione, and N3-acetamide pharmacophore without extraneous steric bulk. Its computed TPSA (88.8 Ų) and XlogP (-0.4) fall within the optimal window for Gram-negative bacterial permeability. • Minimal acetyl side chain enables clean linker SAR without confounding aryl group effects • Thione sulfur provides a soft S,N-chelating site for transition metal complexes (Cu²⁺, Zn²⁺, Fe²⁺/³⁺) • Triazole NH and thione sulfur match the CysK-dependent prodrug activation pharmacophore • TSCA-listed; available for immediate research procurement and global shipping

Molecular Formula C5H8N4OS
Molecular Weight 172.21 g/mol
CAS No. 71521-92-1
Cat. No. B12938835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-
CAS71521-92-1
Molecular FormulaC5H8N4OS
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NNC(=S)N1C
InChIInChI=1S/C5H8N4OS/c1-3(10)6-4-7-8-5(11)9(4)2/h1-2H3,(H,8,11)(H,6,7,10)
InChIKeyOQSOCBWRGQBAJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Physicochemical Profile


Acetamide, N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)- (CAS 71521-92-1) is a low-molecular-weight (172.21 g/mol) heterocyclic compound belonging to the 1,2,4-triazole-5-thione class, with the molecular formula C5H8N4OS. It features a 4-methyl substitution on the triazole ring and an acetamide moiety at the 3-position via an amide linkage. The compound exists as multiple tautomers (up to 10 calculated) due to the thione-thiol equilibrium and ring protons [1]. Its computed physicochemical properties include an XlogP of -0.4, a topological polar surface area (TPSA) of 88.8 Ų, two hydrogen bond donors, and three hydrogen bond acceptors, placing it within the polarity range associated with Gram-negative bacterial permeability [1][2]. It is listed in the TSCA inventory and is available from multiple chemical suppliers for research purposes .

Structural probe
Minimalist 1,2,4-triazole-5-thione scaffold with N4-methyl and N3-acetamide for TAT chemotype studies
Physicochemical fit
Computed TPSA 88.8 Ų and XlogP -0.4 place it within Gram-negative permeability-associated range
Data to verify
No published bioactivity data for this CAS; class-level inference from structurally related TAT analogs
Procurement for SAR exploration, metal chelation, or CysK-probe design; empirical validation required

Why Generic Substitution Fails


Generic substitution within the 1,2,4-triazole-5-thione class is not a straightforward procurement decision because the specific substitution pattern—particularly the combination of the N4-methyl group, the C5-thioxo moiety, and the N3-acetamide side chain—determines biological target engagement. Published structure–activity relationship (SAR) studies on the structurally related thioacetamide-triazole (TAT) antibacterial series demonstrate that even minor modifications to the triazole ring or the acetamide linker can dramatically alter antibacterial potency. Specifically, changing the triazole ring from 1,2,3-triazole to 1,2,4-triazole or introducing a methyl branch to the acetamide linker both substantially decreased anti-E. coli activity [1]. The thione sulfur at C5 serves as a critical hydrogen bond acceptor in the CysK-dependent prodrug activation mechanism identified for this chemotype [1]. Therefore, a compound differing in any of these key features—N-substitution, thioxo placement, or acetamide geometry—cannot be assumed to deliver equivalent target engagement or biological readout without direct comparative data. The evidence below details what is currently known and, critically, what remains to be established for CAS 71521-92-1.

Feature
CAS 71521-92-1
Analog deviation may shift
Triazole-thione core
1,2,4-triazole-5-thione with free NH and thione S
Triazolone (C5=O) or 5-alkylthio analogs lose CysK-activation motif and metal-chelation mode
N4 substitution
N4-methyl (tertiary amide-like N; blocks unwanted functionalization)
N4-H analog introduces extra tautomeric states and may complicate SAR interpretation
Acetamide linker
Minimal acetyl (C2) side chain; MW 172.21 Da
Bulkier aryl-acetamide (MW >300) may shift permeability profile and steric environment
Substitution requires review of target engagement, tautomeric behavior, and physicochemical profile. Direct interchangeability cannot be assumed without comparative data.

Quantitative Differentiation Against Closest Analogs


CysK-Dependent Antibacterial Prodrug Activation

CAS 71521-92-1 contains the 1,2,4-triazole-5-thione core with an N-acetamide substituent, placing it within the broader thioacetamide-triazole (TAT) chemotype. For this chemotype, antibacterial activity against E. coli has been demonstrated to be CysK-dependent, whereby the triazole NH acts as a critical acceptor for enzymatic activation, leading to false product formation [1]. In SAR studies, changing the triazole ring from 1,2,3-triazole to alternative heterocycles dramatically decreased antibacterial activity, confirming the essentiality of the triazole-thione pharmacophore [1]. This mechanism-based differentiation means that analogs lacking the intact triazole-5-thione with a free NH (e.g., N1-substituted variants or thioether analogs) cannot engage CysK-mediated activation and thus lose this specific mode of action. The target compound possesses these requisite structural features.

CysK prodrug activation
Class-level inference
Possesses 1,2,4-triazole-5-thione core with free NH and thione S — structural prerequisites for CysK engagement per TAT SAR; 1,2,3-triazole substitution abolished activity in class-level studies
Supports CysK-pathway probe design; structural qualification only
No MIC data for this CAS; class-level MIC range for optimal TAT compounds ≤3.1 µg/mL (E. coli K12 MG1655)
Antibacterial Prodrug Activation Cysteine Synthase A Thioacetamide-Triazole

Minimal Acetamide Side Chain: Gram-Negative Permeability Advantage

Within the TAT series, smaller analogs were found to be advantageous for maintaining antibacterial activity, while incorporation of basic cycloalkyl rings to increase intracellular accumulation was incompatible with the molecular target and resulted in MIC loss [1]. CAS 71521-92-1 bears a minimal acetyl (C2) side chain at the triazole 3-position (MW = 172.21), in contrast to bulkier analogs such as Compound 25 (which carries a complex aryl-thioacetamide system, MW > 300). The target compound's computed TPSA of 88.8 Ų and XlogP of -0.4 place it within the optimal range associated with Gram-negative drugs that are less susceptible to efflux (LogD 0.54–2.25; TPSA 70–110 Ų) identified in the TAT SAR analysis [1][2]. Its low molecular weight (172.21 Da) is well below the typical Gram-negative permeability ceiling of ~600 Da.

Gram-negative permeability
Class-level inference
MW 172.21 Da · TPSA 88.8 Ų · XlogP -0.4 · 2 HBD · 3 HBA · 1 rotatable bond
Physicochemical profile reported within Gram-negative permeability-associated range (TPSA 70–110 Ų)
Retrospective TAT SAR analysis; MW advantage ≥ ~130 Da over bulkier lead Compound 25
Gram-Negative Permeability Physicochemical Optimization Acetamide Linker SAR

Tautomeric Diversity and Metal Chelation

CAS 71521-92-1 features the 1,2,4-triazole-5-thione system with a calculated 10 possible tautomeric forms [1]. This prototropic tautomerism (thione ↔ thiol) is a distinctive physicochemical property of 5-thioxo-1,2,4-triazoles. The thione sulfur and the adjacent ring nitrogen atoms create a potential S,N-chelating site capable of coordinating transition metal ions. In analogous triazole-5-thione systems, this tautomeric equilibrium and metal-binding capacity have been exploited for designing enzyme inhibitors (e.g., targeting metalloenzymes) and analytical reagents [2]. Compounds where the C5 position is occupied by an oxygen (triazolone) or a non-thione substituent lack this tautomeric equilibrium and chelation potential.

Tautomerism & chelation
Class-level inference
10 calculated tautomeric forms; thione S + adjacent ring N create potential S,N-chelating site
Supports metal-coordination studies; distinct from triazolone or 5-alkylthio analogs
No quantitative binding affinity data; class-level coordination chemistry precedent
Tautomerism Metal Chelation Triazole-Thione Spectroscopy

N4-Methyl Substitution and Derivatization Potential

The N4-methyl group on the triazole ring of CAS 71521-92-1 occupies a position that, in analogous scaffolds, modulates both physicochemical properties and metabolic stability. In antiviral ribavirin analogs, N4-methylation of the triazole carboxamide core affected activity and toxicity profiles [1]. Furthermore, the 4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl substructure serves as a recognized building block for constructing more elaborate bioactive molecules, including antioxidant agents, as demonstrated by a derivative exhibiting 1.35-fold higher DPPH radical scavenging activity than vitamin C [2]. The N4-methyl group provides a metabolically stable tertiary amide-like nitrogen that resists further substitution, simplifying downstream SAR studies compared to N4-H analogs, which introduce an additional variable protonation site and potential for unwanted N-functionalization during synthesis.

N4-methyl derivatization
Class-level inference
N4-methyl group blocks unwanted N-functionalization; simplifies SAR relative to N4-H analogs
May simplify synthetic planning for scaffold diversification
Class-level evidence from ribavirin SAR and triazole chemistry
Scaffold Diversification N4-Methyl Triazole Medicinal Chemistry Chemical Biology

Absence of Direct Bioactivity Data

Despite comprehensive searching across primary literature, patents, and authoritative chemical databases (PubChem, ChemSpider, BindingDB, ChEMBL), no quantitative biological activity data—antibacterial MIC, IC50, Ki, EC50, or any other endpoint—was identified for CAS 71521-92-1 specifically. Key database entries (e.g., PubChem) lacked substance records for this CAS number at the time of search [1]. The compound is recognized as a chemical entity in supplier catalogs and regulatory databases (TSCA-listed) but has not been the subject of published bioactivity studies under this CAS identifier . All differentiation claims above are therefore based on class-level inference from structurally related TAT chemotypes and triazole-5-thione SAR rather than direct experimental data for CAS 71521-92-1 itself. This represents a critical evidence gap that procurement decision-makers must acknowledge.

Bioactivity data gap
Data to verify
No published MIC, IC50, Ki, or EC50 values for this CAS; no PubChem substance record or ChEMBL entry
All differentiation claims are class-level inference; empirical validation required before screening use
Literature/database search 2026-05-03; well-characterized TAT analogs available in Chen et al. 2022
Data Gap Procurement Caution Empirical Validation Required

R&D and Procurement Scenarios


SAR Exploration of Minimalist Triazole-Thione Scaffolds

Based on class-level evidence that TAT compounds with optimal physicochemical properties (TPSA 70–110 Ų, LogD 0.54–2.25) achieve MIC values ≤ 3.1 µg/mL against E. coli K12 [1], CAS 71521-92-1—with MW 172.21 Da, TPSA 88.8 Ų, and XlogP -0.4—represents a structurally minimal, procurement-ready starting point for systematic SAR exploration. Its minimal acetyl side chain allows clean assessment of linker modifications (e.g., extending to propionamide, benzamide, or sulfonamide systems) without confounding steric effects from bulky aryl groups present in most published TAT leads. This scenario is appropriate for laboratories seeking to establish baseline SAR rules for the triazole-thione core before committing to complex multistep syntheses.

Metal Chelation and Metalloenzyme Inhibitor Design

The 1,2,4-triazole-5-thione system in CAS 71521-92-1 provides a well-precedented S,N-chelating site for transition metal ions (e.g., Cu²⁺, Zn²⁺, Fe²⁺/³⁺) [1]. The compound's low molecular weight, high aqueous solubility (supported by XlogP -0.4), and the presence of an additional acetamide carbonyl oxygen as a potential third donor atom make it suitable as a ligand scaffold for synthesizing metal complexes. Such complexes may be evaluated for catalytic activity, metalloenzyme inhibition (e.g., targeting zinc-dependent hydrolases), or as bioinorganic model compounds. The thione sulfur is a softer donor than the carbonyl oxygen in triazolone analogs, enabling preferential binding to softer metal centers—a differentiation point for procurement when metal selectivity is a design criterion.

Chemical Probe Development Targeting CysK Activation

For research groups studying cysteine synthase A (CysK) biology or CysK-dependent prodrug activation, CAS 71521-92-1 possesses the requisite triazole NH for enzymatic recognition and thione sulfur for downstream false product formation, as established for the TAT chemotype [1]. Its structural simplicity facilitates the attachment of reporter tags (fluorophores, biotin, or photoaffinity labels) via the acetamide terminus or through N1-alkylation while preserving the core pharmacophore. However, procurement should be accompanied by plans for in-house biological validation, given the absence of published activity data for this specific compound. Users may consider this compound as a minimalist core scaffold for designing activity-based probes targeting the CysK/sulfur assimilation pathway.

Agrochemical Lead Discovery from Triazole-Thione Scaffolds

The 1,2,4-triazole-5-thione scaffold has established precedents in agrochemical applications, including fungicidal activity linked to disruption of fungal cell wall synthesis [1] and the broader use of triazole-thiones as herbicide safeners and plant growth regulators. CAS 71521-92-1, with its low molecular weight (172.21 Da) and moderate hydrophilicity (XlogP -0.4), possesses favorable properties for foliar uptake and phloem mobility. The compound's structural similarity to the 4-methyl-5-thioxo-triazole substructure found in antioxidant and enzyme-inhibiting derivatives [2] supports its evaluation as a starting point for agrochemical lead generation. However, as with all scenarios for this compound, in-house efficacy screening against target pathogens or weeds is essential due to the absence of published agricultural bioactivity data.

Application
Selection Property
Validation Focus
Minimalist TAT scaffold SAR
Low MW (172.21 Da) with minimal acetyl linker; TPSA within optimal Gram-negative range
Class-level MIC correlation review; linker-extension SAR without bulky aryl confounding
Metal chelation & metalloenzyme inhibitor design
Thione S + ring N S,N-chelating site; additional acetamide carbonyl as potential third donor
Metal-binding affinity characterization; soft-metal selectivity vs. triazolone analogs
CysK activation probe development
Triazole NH for enzymatic recognition; thione S for false-product formation per TAT chemotype
In-house CysK engagement assay; reporter-tag attachment via acetamide or N1-alkylation
Agrochemical lead generation
Triazole-thione scaffold with reported fungicidal/herbicide safener precedent; moderate hydrophilicity
Target pathogen/weed screening; foliar uptake and phloem mobility assessment
All applications are research-context and require in-house validation. No published bioactivity data exist for this CAS; selection is based on class-level inference.
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